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Compound of Interest

Compound Name: 3,5-dimethyl-3-cyclohexenone
CAS No.: 63507-69-7
Cat. No.: B3055246
Get Quote
. J

Executive Summary & Chemical Identity[1][2]

3,5-Dimethyl-3-cyclohexenone (and its thermodynamically stable isomer 3,5-Dimethyl-2-
cyclohexen-1-one) represents a critical scaffold in the synthesis of "nature-identical" fragrance
ingredients. While the 2-en-1-one (conjugated) isomer is the primary article of commerce, the
3-en-1-one (unconjugated) isomer is a potent kinetic intermediate, essential for specific
stereoselective alkylations used to generate complex terpenoids like Tabanone and
Damascone analogs.

This guide details the synthesis of the 3,5-dimethylcyclohexenone skeleton, its stabilization,
and its downstream conversion into high-impact aroma chemicals characterized by woody,
spicy, maple, and green-grassy notes.

Chemical Profile
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Property Specification

3,5-Dimethyl-2-cyclohexen-1-one (Stable

Primary Target isomer)

CAS Number 1123-09-7

Molecular Formula CsH120

Molecular Weight 124.18 g/mol

Odor Profile Sweet, maple-like, spicy, walnut, phenolic;

distinct "burnt sugar" nuance.[1][2][3]

o Precursor for Triplal analogs (Green), Xylenols,
Key Application ) )
and Megastigmatrienones.

The 3-en isomer (unconjugated) rapidly

isomerizes to the 2-en form under acidic/basic
Isomer Note N N

conditions but can be trapped for specific

functionalizations.

Synthetic Pathways & Strategic Utility

The synthesis of 3,5-dimethylcyclohexenone is a masterclass in Robinson Annulation logic.
The choice of precursors dictates the substitution pattern, allowing the chemist to "program” the
molecule for specific odor profiles.
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Caption: Synthesis tree transforming commodity precursors into high-value fragrance scaffolds.

Detailed Protocol: Synthesis via Modified
Hantzsch/Robinson Route

This protocol synthesizes 3,5-dimethyl-2-cyclohexen-1-one using a scalable condensation of
ethyl acetoacetate and crotonaldehyde. This route is preferred over the dimedone reduction
route as it specifically yields the 3,5-substitution pattern required for complex terpenoid
synthesis.

Reagents & Equipment[5][6]

o Ethyl Acetoacetate: 1.0 eq (130.14 g/mol)

Crotonaldehyde (predominantly trans): 1.1 eq (70.09 g/mol)

Base Catalyst: Sodium Ethoxide (21% wt in Ethanol) or Piperidine (mild).

Solvent; Absolute Ethanol.

Decarboxylation Agent: 10% Sulfuric Acid or NaOH followed by acid workup.

Step-by-Step Methodology
Phase 1: Michael Addition & Cyclization

o Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and
pressure-equalizing addition funnel. Purge with Nitrogen.

e Charge: Add Ethyl Acetoacetate (130 g, 1.0 mol) and Absolute Ethanol (400 mL). Cool to 0°C
in an ice bath.

o Catalyst Addition: Add Sodium Ethoxide solution (0.1 eq) dropwise. The solution will turn
slightly yellow.

» Addition: Slowly add Crotonaldehyde (77 g, 1.1 mol) over 60 minutes. Critical: Maintain
internal temperature <10°C to prevent polymerization of the aldehyde.
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o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Then,
heat to reflux (78°C) for 2 hours to drive the intramolecular Aldol condensation.

o Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of acetoacetate and
formation of the cyclic keto-ester intermediate.

Phase 2: Hydrolysis & Decarboxylation[4]

e Hydrolysis: Cool the mixture to 50°C. Add NaOH (20% aq solution, 2.2 mol) directly to the
reaction vessel. Reflux for 3 hours. This saponifies the ester to the carboxylate salt.

 Acidification: Cool to 0°C. Cautiously add Sulfuric Acid (20% aq) until pH < 2. Vigorous
evolution of CO2 will occur (Decarboxylation).

o Completion: Reflux the acidic mixture for 1 hour to ensure complete decarboxylation and
isomerization to the conjugated enone.

Phase 3: Purification

o Extraction: Extract the aqueous layer with Diethyl Ether or MTBE (3 x 200 mL).

e Wash: Wash combined organics with Saturated NaHCOs (to remove acid traces) and Brine.
Dry over anhydrous MgSOQOa.

« Distillation: Concentrate in vacuo. Purify the residue via fractional distillation under reduced
pressure.

o Target Fraction: Collect fraction boiling at ~75-78°C @ 10 mmHg.
o Yield: Expect 60-70% (approx. 75-85 g).

Quality Control & Validation

Trustworthiness in fragrance synthesis relies on impurity profiling. The presence of isomers can
drastically alter the scent.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://patents.google.com/patent/CN111484393A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055246?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Specification Method Notes

DB-WAX column

Purity >98.0% GC-FID
recommended.
. 2-en olefinic proton
Isomer Ratio >99:1 (2-en: 3-en) 1H-NMR
appears at 6 5.88 (s).
Refractive Index 1.483 + 0.002 Refractometer @ 20°C
Must be free of "sour"
) (acetic acid) or "acrid"
Odor Check "Maple, Spicy, Clean" Olfactory
(crotonaldehyde)
notes.

NMR Validation (CDClIs, 400 MHz):

0 5.88 (s, 1H): Vinyl proton at C2 (confirms conjugation).

0 1.95 (s, 3H): Methyl group at C3 (allylic).[5]

0 1.05 (d, 3H): Methyl group at C5.

Interpretation: The singlet at 5.88 is diagnostic. If a multiplet is seen at ~5.4-5.6, significant
unconjugated 3-en isomer is present.

Applications in Fragrance Design
A. The "Triplal" Effect (Green Notes)

Reaction of 3,5-dimethyl-2-cyclohexen-1-one with vinyl magnesium bromide, followed by
Vilsmeier-Haack formylation or similar homologation, yields dimethylcyclohexene
carbaldehydes. These are potent "green" ingredients used in detergent and soap perfumery for
their stability and diffusive "cut grass" character.

B. Woody/Spicy Alcohols

Reduction of the ketone (using NaBHa4 for 1,2-reduction) yields 3,5-dimethyl-1-cyclohexanol.

e Odor: Dry, woody, vetiver-like nuances.
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o Stereochemistry: The cis/trans ratio of the alcohol affects the odor threshold. The cis,cis
isomer is often more diffusive.

C. Kinetic Trapping (The 3-en Isomer)

To access the 3-en isomer (3,5-dimethyl-3-cyclohexenone):

» Deconjugate the 2-en isomer using KOtBu / DMSO followed by a kinetic proton quench
(acetic acid at -78°C).

« Ultility: This intermediate allows for alkylation at the

-position (C2) without competing alkylation at the

-position (C6), essential for synthesizing specific Tabanone isomers (tobacco/acorn notes).

Safety & Handling (MSDS Summary)
e Hazards: Combustible Liquid (Class IllA). Irritant to eyes and skin.
o Storage: Store under Nitrogen to prevent oxidation to phenols (which smell medicinal/tarry).

» Spill Protocol: Absorb with vermiculite. Do not use sawdust (flammability risk).

e Regulatory: 3,5-Dimethyl-2-cyclohexen-1-one is generally considered a chemical
intermediate. Final fragrance products must comply with IFRA standards regarding enone
levels (sensitization potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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